![molecular formula C7H8ClF3N2O B8233130 [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride](/img/structure/B8233130.png)
[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O and a molecular weight of 228.6 g/mol . It is a derivative of pyridine, featuring a trifluoromethoxy group at the 5-position and a methanamine group at the 2-position, with the hydrochloride salt form enhancing its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride typically involves the introduction of the trifluoromethoxy group onto the pyridine ring, followed by the addition of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: Starting with a halogenated pyridine derivative, the trifluoromethoxy group can be introduced using a nucleophilic substitution reaction.
Reductive Amination:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethoxy and methanamine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(5-Methylpyridin-2-yl)methanamine hydrochloride: Contains a methyl group instead of a trifluoromethoxy group.
(6-Chloropyridin-2-yl)methanamine hydrochloride: Features a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets. These properties can make it more effective in specific applications compared to its analogs .
Propriétés
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)12-4-6;/h1-2,4H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYLDSOMTOVBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
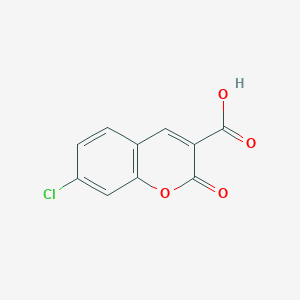

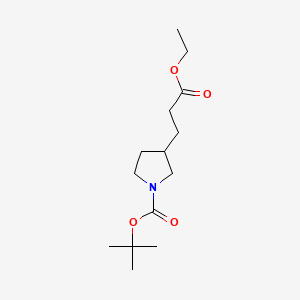
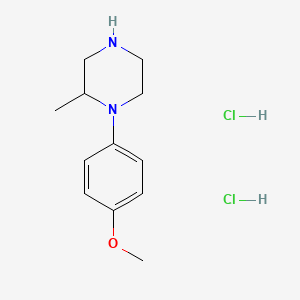
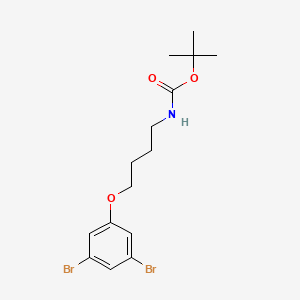
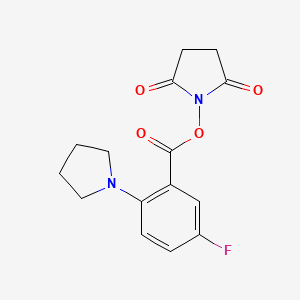

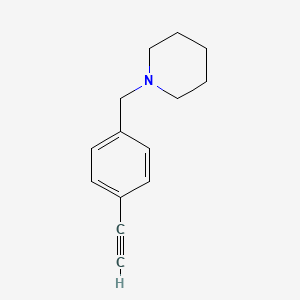
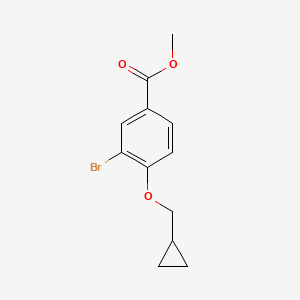


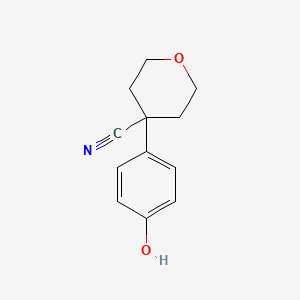
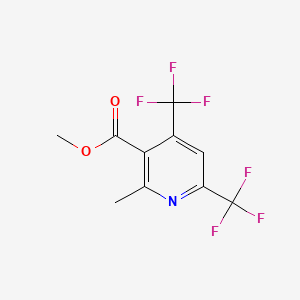
![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8233144.png)
